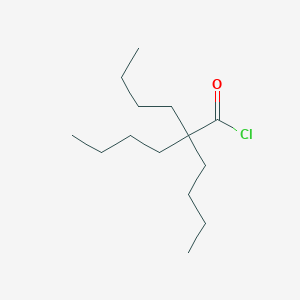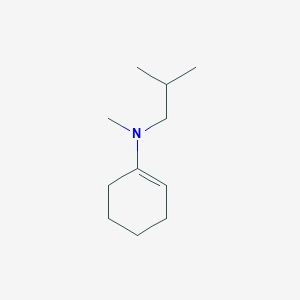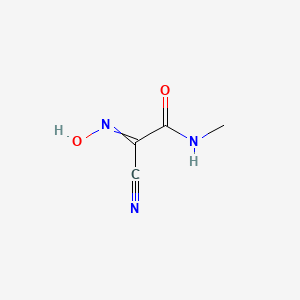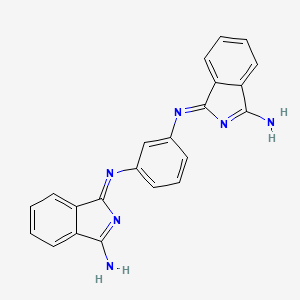![molecular formula C12H27NO2 B14649993 2,2'-[(2-Ethylhexyl)imino]diethanol CAS No. 41607-08-3](/img/structure/B14649993.png)
2,2'-[(2-Ethylhexyl)imino]diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2-Ethylhexyl)imino]diethanol is an organic compound with the molecular formula C12H27NO2. It is a derivative of diethanolamine, where the hydrogen atoms on the nitrogen are replaced by a 2-ethylhexyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-[(2-Ethylhexyl)imino]diethanol can be synthesized through the reaction of diethanolamine with 2-ethylhexyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the diethanolamine group. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2,2’-[(2-Ethylhexyl)imino]diethanol involves large-scale reactors where diethanolamine and 2-ethylhexyl chloride are mixed in the presence of a base. The reaction mixture is heated to maintain reflux conditions, and the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2-Ethylhexyl)imino]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, where the 2-ethylhexyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as oxides or hydroxyl compounds.
Reduction: Reduced amines or alcohols.
Substitution: New alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
2,2’-[(2-Ethylhexyl)imino]diethanol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of 2,2’-[(2-Ethylhexyl)imino]diethanol primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water. The molecular targets include the interfaces between different phases, where the compound aligns itself to reduce surface tension.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethanolamine: A simpler analog without the 2-ethylhexyl group.
Triethanolamine: Contains three ethanolamine groups instead of two.
2,2’-[(2-Hydroxyethoxy)ethyl]imino]diethanol: Similar structure but with hydroxyethoxy groups.
Uniqueness
2,2’-[(2-Ethylhexyl)imino]diethanol is unique due to the presence of the 2-ethylhexyl group, which imparts distinct surfactant properties compared to its simpler analogs. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction.
Propriétés
Numéro CAS |
41607-08-3 |
|---|---|
Formule moléculaire |
C12H27NO2 |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
2-[2-ethylhexyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H27NO2/c1-3-5-6-12(4-2)11-13(7-9-14)8-10-15/h12,14-15H,3-11H2,1-2H3 |
Clé InChI |
QCHFGCDNLNBQLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






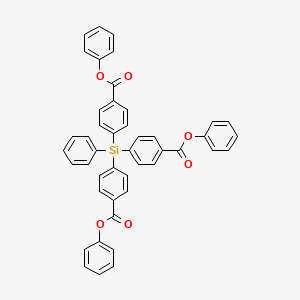


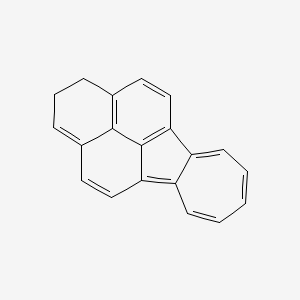
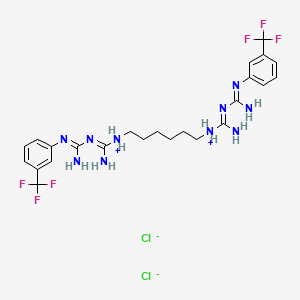
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
